2-Methyl-3-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitrothiophene is a chemical compound that is a derivative of thiophene . It is used in various industries due to its versatile applications . It is also used as a precursor in organic synthesis .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Methyl-3-nitrothiophene, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrothiophene is represented by the linear formula C5H5NO2S . It has a molecular weight of 143.165 .Chemical Reactions Analysis
2-Methyl-3-nitrothiophene is involved in various chemical reactions. For instance, it is used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral medications . It also serves as a crucial intermediate in the production of agrochemicals, such as pesticides and herbicides .Physical And Chemical Properties Analysis
2-Methyl-3-nitrothiophene is a white to yellow solid . It has a molecular weight of 187.18 .Scientific Research Applications
Synthesis Pathways : 2-Methyl-3-nitrothiophene is involved in the synthesis of various compounds. For instance, it's used in the synthesis of (Z,Z)-1-amino-4-methylthio-2-nitro-1,3-butadienes, leading to the production of 2-methylthio-4-nitropyrroles and acetoxylated butadienes (Surange et al., 1997). Additionally, it's part of the synthesis process of 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, a compound characterized through various spectroscopic techniques and quantum mechanical calculations (Özdemir Tarı et al., 2015).
Chemical Reactions and Properties : The chemical reactivity of 2-Methyl-3-nitrothiophene can be illustrated by its participation in Michael-type reactions to produce push-pull type chromophores, exhibiting significant solvatochromism (Wu et al., 1999). Moreover, its involvement in nucleophilic aromatic substitution reactions in various solvents, including room-temperature ionic liquids, highlights its versatile chemical nature (D’Anna et al., 2006).
Structural and Theoretical Analysis : The compound has been the subject of detailed structural and spectroscopic studies, leveraging techniques like single-crystal X-ray diffraction, IR, UV-Vis, and computational methods to understand its molecular structure and properties in depth (Özdemir Tarı et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-3-nitrothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAZTUUUIXCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrothiophene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.